N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
This compound features a benzamide core substituted with a 5-methoxyindole ethyl group at the N-position and a 1,2,3,4-tetraazole ring at the para position of the benzamide.
Properties
Molecular Formula |
C19H18N6O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H18N6O2/c1-27-16-6-7-18-17(10-16)14(11-21-18)8-9-20-19(26)13-2-4-15(5-3-13)25-12-22-23-24-25/h2-7,10-12,21H,8-9H2,1H3,(H,20,26) |
InChI Key |
VVVLTYHGMNQJTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole is then methoxylated at the 5-position using a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the Ethyl Chain: The 2-position of the indole is functionalized with an ethyl chain, often through a Grignard reaction or alkylation.
Formation of the Benzamide: The benzamide moiety is synthesized separately, typically starting from 4-aminobenzoic acid, which is converted to the corresponding benzoyl chloride and then reacted with the appropriate amine.
Coupling: The final step involves coupling the indole derivative with the benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the indole can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can mimic the structure of natural ligands, allowing the compound to bind to serotonin receptors or other indole-binding proteins. This binding can modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties of Selected Benzamide Derivatives
Pharmacological and Biochemical Comparisons
Enzyme Inhibition
- Nitazoxanide derivatives (e.g., compound) inhibit pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. The chloro-thiazole and difluorophenyl groups enhance binding via halogen interactions and hydrophobic packing .
- Triazole-thiazole benzamides () showed docking scores of -6.77 to -8.54 kcal/mol against HDAC8, comparable to vorinostat (-9.1 kcal/mol). Substituents like bromophenyl (9c) improved binding affinity .
Antiparasitic Activity
- Nitazoxanide’s nitro-thiazole group is essential for antiparasitic activity, while the target compound’s tetraazole may offer similar electron-withdrawing properties but with improved metabolic stability .
Physicochemical Properties
- Hydrogen Bonding : The tetraazole’s four nitrogen atoms provide multiple hydrogen-bonding sites, akin to the acetyloxy group in nitazoxanide .
Structure-Activity Relationships (SAR)
- Heterocyclic Substituents : Thiadiazole and isoxazole rings () reduce melting points (160–290°C) compared to rigid thiazole derivatives (e.g., ), suggesting flexibility impacts crystallinity .
- Aryl Modifications : Fluorine or bromine substituents (e.g., 9c in ) enhance binding via halogen bonds, whereas methoxy groups (target compound) may improve solubility .
Biological Activity
The compound N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O3 |
| Molecular Weight | 375.45 g/mol |
| CAS Number | 2058819-74-0 |
| LogP | 3.4138 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
Structure
The structure of the compound features an indole moiety linked to a tetraazole and a benzamide group, which may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of an indole ring is often associated with enhanced cytotoxicity against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: In Vitro Efficacy
A study evaluated the compound's efficacy against several cancer cell lines using the MTT assay. The results demonstrated that it exhibited an IC50 value comparable to established chemotherapeutics:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (epidermoid carcinoma) | 12.5 |
| HCT-15 (colon carcinoma) | 10.0 |
| U251 (glioblastoma) | 15.0 |
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy.
The compound's biological activity is likely mediated through multiple pathways:
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest: Interference with cell cycle progression, particularly at the G2/M phase.
- Inhibition of Oncogenic Pathways: Targeting specific proteins involved in tumor growth and survival.
Antimicrobial Activity
In addition to anticancer properties, preliminary investigations have shown that compounds similar to this one possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications in the indole and benzamide portions can enhance antibacterial efficacy.
Case Study: Antibacterial Screening
A screening against common pathogens yielded promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
